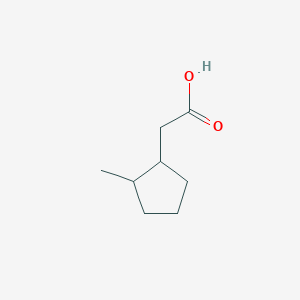

2-(2-methylcyclopentyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition highlights the methods used in constructing complex structures related to 2-(2-methylcyclopentyl)acetic acid. Such processes involve key steps like the de Mayo reaction, which combines photocycloaddition and fragmentation reactions to build cyclic compounds (Petz et al., 2019).

Molecular Structure Analysis

The study of molecular inclusion in functionalized macrocycles reveals insights into the molecular structure interactions, such as hydrogen bonding and orientation of functional groups within complex organic frameworks. This understanding is crucial for the design of molecules with specific functions and properties (Rizzoli et al., 1982).

Chemical Reactions and Properties

The versatility of 2-(2-methylcyclopentyl)acetic acid derivatives in chemical reactions is demonstrated by their application in the synthesis of various heterocyclic systems. These reactions are facilitated by functional groups that allow for multiple reaction pathways, leading to a wide range of heterocyclic compounds (Kralj et al., 1997).

Physical Properties Analysis

Investigations into the spectroscopic characterization of related compounds provide insights into their physical properties, including molecular geometry and vibrational frequencies. Such studies are essential for understanding the behavior of these compounds under various conditions and their potential applications (Hiremath et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(2-methylcyclopentyl)acetic acid and its derivatives can be explored through studies of their reactivity in various chemical reactions. For instance, the acetic acid-catalyzed cyclization reactions offer insights into the reactivity patterns and mechanisms of action of these compounds, highlighting their potential in synthetic chemistry (Xue et al., 2023).

Aplicaciones Científicas De Investigación

Overview of Acetic Acid and Related Compounds in Research

Acetic acid and its derivatives have a wide range of applications in scientific research, touching upon areas such as environmental science, biochemistry, and industrial processes. While the direct applications of 2-(2-methylcyclopentyl)acetic acid are not explicitly detailed in the available literature, insights can be drawn from studies on related acetic acid compounds to understand their potential uses and significance in research.

Acetic Acid in Environmental and Toxicological Studies

Studies on acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, highlight the environmental and toxicological significance of these compounds. For instance, research on 2,4-D herbicide toxicity provides critical insights into the eco-toxicological effects of acetic acid derivatives on aquatic systems, plants, and human health. Such studies are pivotal in understanding the environmental fate, behavior, and potential impacts of these chemicals on non-target organisms and ecosystems (Islam et al., 2017).

Applications in Microbial and Fermentation Processes

Research into acetic acid bacteria (AAB) and their role in vinegar and fermented beverages showcases the importance of acetic acid derivatives in biotechnological applications. AAB are known for their ability to oxidize ethanol into acetic acid, a key process in the production of vinegar. This illustrates the broader applications of acetic acid derivatives in food science, fermentation technology, and the production of fermented beverages. Such studies underscore the potential for exploiting these compounds in the development of new products and processes (Lynch et al., 2019).

Role in Industrial Applications

The review on microbial production of volatile fatty acids, including acetic acid, emphasizes the importance of these compounds as building blocks for synthesizing commercially significant chemicals. The renewability, degradability, and sustainability of microbially produced acetic acid and its derivatives make them promising alternatives to petroleum-based chemicals. This aspect is crucial for the development of bio-based platform chemicals and highlights the industrial significance of acetic acid derivatives in creating environmentally friendly solutions (Bhatia & Yang, 2017).

Mecanismo De Acción

Target of Action

It’s structurally similar to acetic acid , which is known to act as an antimicrobial agent used to treat susceptible infections .

Mode of Action

Based on its structural similarity to acetic acid, it may interact with microbial cells, disrupting their normal function and leading to their elimination .

Biochemical Pathways

Acetic acid, a structurally similar compound, is known to be involved in the wood-ljungdahl pathway, a characteristic biochemical pathway of co2 reduction to acetyl-coa .

Pharmacokinetics

The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Based on its structural similarity to acetic acid, it may have antimicrobial properties, leading to the elimination of susceptible infections .

Propiedades

IUPAC Name |

2-(2-methylcyclopentyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYZEGVCXVRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402265 |

Source

|

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylcyclopentyl)acetic Acid | |

CAS RN |

116530-98-4 |

Source

|

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)